

Hpk1-IN-15 chemical structure and properties

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Compound of Interest		
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An In-Depth Technical Guide to a Potent and Selective HPK1 Inhibitor

This guide provides a comprehensive technical overview of a representative potent and selective Hematopoietic Progenitor Kinase 1 (HPK1) inhibitor, GNE-6893. While the specific compound "**Hpk1-IN-15**" could not be definitively identified in the public domain, GNE-6893 serves as an excellent exemplar of a well-characterized HPK1 inhibitor with robust preclinical data. This document is intended for researchers, scientists, and drug development professionals working in the field of immuno-oncology.

Introduction to HPK1

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1), is a serine/threonine kinase predominantly expressed in hematopoietic cells.[1] It functions as a critical negative regulator of T-cell and B-cell receptor signaling pathways.[1] Upon T-cell receptor (TCR) engagement, HPK1 is activated and subsequently phosphorylates downstream targets, including SH2 domain-containing leukocyte protein of 76 kDa (SLP-76).[1][2] This phosphorylation leads to the dampening of the T-cell immune response.[2] Consequently, inhibition of HPK1 is a promising therapeutic strategy to enhance anti-tumor immunity.[2]

Chemical Structure and Properties of GNE-6893

GNE-6893 is a potent, selective, and orally bioavailable small molecule inhibitor of HPK1.[2]

Chemical Structure:



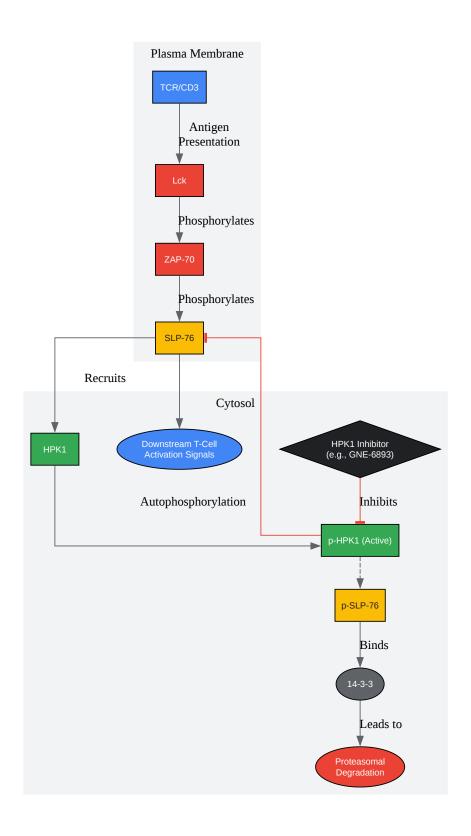
Physicochemical and Biochemical Properties of GNE-6893

Property	Value	Reference
IUPAC Name	methyl (3R,4S)-3-((6-amino-5- (isoquinolin-5-yl)-[3][4] [5]triazolo[1,5-a]pyridin-2- yl)methoxy)-4- methyltetrahydrofuran-3- ylcarbamate	[2]
Molecular Formula	C27H28N8O4	[2]
Molecular Weight	528.57 g/mol	[2]
HPK1 Ki	< 0.013 nM	[6]
pSLP76 IC50 (Jurkat cells)	157 nM (for an early lead compound)	[6]
Kinase Selectivity	>3000-fold selective over many other kinases	[2]

HPK1 Signaling Pathway

HPK1 plays a crucial role in the negative feedback loop of T-cell activation. The following diagram illustrates the canonical HPK1 signaling pathway upon T-cell receptor stimulation.





Phosphorylates (Negative Feedback)

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Caption: HPK1 signaling cascade in T-cells.



Experimental Protocols

Detailed methodologies for key experiments are crucial for the evaluation of HPK1 inhibitors.

Biochemical Kinase Inhibition Assay (ADP-Glo™ Assay)

This assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.

Materials:

- Recombinant human HPK1 enzyme
- Myelin Basic Protein (MBP) as a substrate
- ATP
- ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)
- Test inhibitor (e.g., GNE-6893)
- Assay plates (e.g., 384-well white plates)
- Luminometer

Protocol:

- Prepare serial dilutions of the test inhibitor in DMSO.
- In a 384-well plate, add 1 μ L of the diluted inhibitor or DMSO (for control).
- Add 2 μL of HPK1 enzyme solution to each well.
- Add 2 μL of a mixture of MBP substrate and ATP to initiate the reaction.
- Incubate the plate at room temperature for 1 hour.
- Add 5 μL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.



- Incubate for 40 minutes at room temperature.
- Add 10 μL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
- Incubate for 30 minutes at room temperature.
- Measure the luminescence using a plate reader.
- Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Phosphorylation of SLP-76 Assay

This assay measures the ability of an HPK1 inhibitor to block the phosphorylation of its direct substrate, SLP-76, in a cellular context.

Materials:

- Jurkat T-cells
- Anti-CD3/anti-CD28 antibodies
- Test inhibitor (e.g., GNE-6893)
- Lysis buffer
- ELISA kit for phosphorylated SLP-76 (pSLP-76)

Protocol:

- Culture Jurkat T-cells to the desired density.
- Pre-incubate the cells with various concentrations of the test inhibitor or DMSO for 1-2 hours.
- Stimulate the cells with anti-CD3/anti-CD28 antibodies to activate the TCR signaling pathway and induce HPK1 activity.
- Incubate for a specified time (e.g., 30 minutes).



- Lyse the cells to extract cellular proteins.
- Quantify the amount of pSLP-76 in the cell lysates using a sandwich ELISA.
- Determine the IC50 value of the inhibitor by plotting the pSLP-76 levels against the inhibitor concentration.

T-cell Proliferation and Cytokine Production Assay

This functional assay assesses the downstream effects of HPK1 inhibition on T-cell activation, such as proliferation and the secretion of cytokines like Interleukin-2 (IL-2).

Materials:

- Human Peripheral Blood Mononuclear Cells (PBMCs)
- Anti-CD3/anti-CD28 antibodies or beads
- Test inhibitor (e.g., GNE-6893)
- Cell proliferation dye (e.g., CFSE)
- ELISA kit for IL-2

Protocol:

- Isolate PBMCs from healthy donor blood.
- Label the T-cells within the PBMC population with a proliferation dye if measuring proliferation.
- Culture the PBMCs in the presence of various concentrations of the test inhibitor or DMSO.
- Stimulate the cells with anti-CD3/anti-CD28.
- Incubate the cells for 48-72 hours.
- For proliferation analysis, acquire the cells on a flow cytometer and analyze the dilution of the proliferation dye.

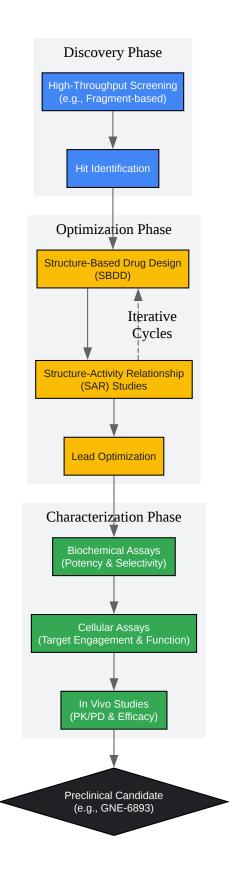


- For cytokine analysis, collect the cell culture supernatant and measure the concentration of IL-2 using an ELISA kit.
- Determine the EC50 value for the enhancement of T-cell proliferation or IL-2 production.

Experimental Workflow Diagram

The following diagram outlines the general workflow for the discovery and characterization of a novel HPK1 inhibitor.





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Caption: HPK1 inhibitor discovery workflow.



Conclusion

The inhibition of HPK1 represents a compelling strategy in immuno-oncology to enhance the body's natural anti-tumor immune response. Potent and selective inhibitors like GNE-6893 have demonstrated significant promise in preclinical studies by effectively blocking the negative regulatory function of HPK1 in T-cells. The experimental protocols and workflows detailed in this guide provide a robust framework for the identification and characterization of novel HPK1 inhibitors, paving the way for the development of new cancer immunotherapies.

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